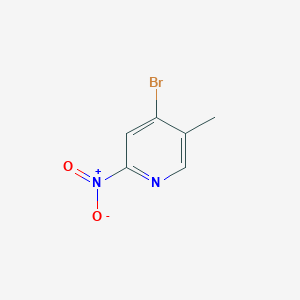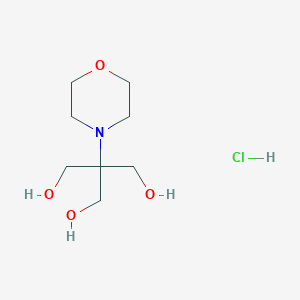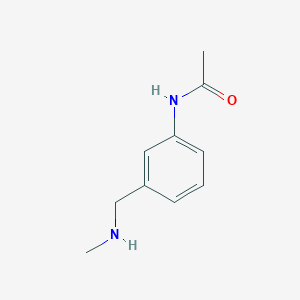![molecular formula C12H16N2O2 B13144576 tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate typically involves the protection of the amino group, followed by alkylation and acylation reactions. One common method includes the reaction of 2,3-dihydro-1H-benzo[d]imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-carboxylate esters.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex benzimidazole derivatives. It serves as a building block for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Benzimidazole derivatives are known to exhibit antiviral, anticancer, and antimicrobial activities, making them valuable in the development of new therapeutic agents .
Medicine: In medicine, benzimidazole derivatives, including this compound, are explored for their potential use in treating various diseases. They are investigated for their ability to inhibit enzymes, modulate receptors, and interact with DNA .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to enzymes and receptors, inhibiting their activity. This compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.
Modulating Receptors: It can interact with receptors on cell surfaces, altering cellular signaling pathways.
Interacting with DNA: It may bind to DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound is similar in structure and is used as a pharmaceutical intermediate.
6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole: This derivative is studied for its anti-tubercular activity.
Uniqueness: tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is unique due to its specific tert-butyl group, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group can enhance the compound’s stability and solubility, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
tert-butyl 2,3-dihydrobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-13-9-6-4-5-7-10(9)14/h4-7,13H,8H2,1-3H3 |
Clé InChI |
DUTUAWHTUMQUJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



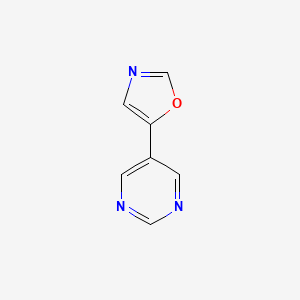
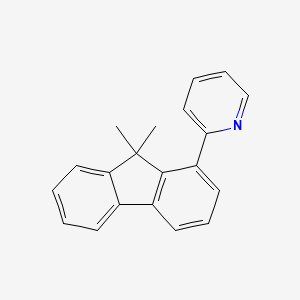

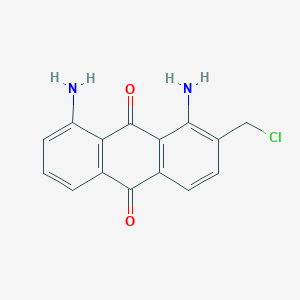

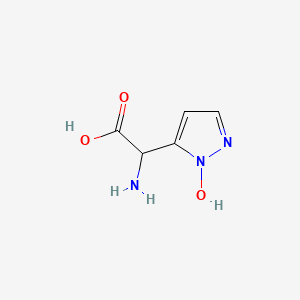
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
